(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid

Medicinal Chemistry ADME Prediction Lipophilicity

Developing selective nNOS/iNOS inhibitors or CRTh2 antagonists requires precise substitution patterns; generic 4,5-dihydropyrazoles lack the N1-acetic acid and 3-methyl groups crucial for target engagement. (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid (CAS 1134333-91-7) provides the exact scaffold with a functional handle for amide/ester derivatization. • Enables exploration of isoform selectivity and potency as demonstrated in class-level SAR studies. • N1-acetic acid moiety allows rapid diversification to modulate ADME properties. • Supplied with ≥95% purity and full analytical documentation for reliable procurement.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
Cat. No. B14894280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC1=NN(CC1)CC(=O)O
InChIInChI=1S/C6H10N2O2/c1-5-2-3-8(7-5)4-6(9)10/h2-4H2,1H3,(H,9,10)
InChIKeyISFNUWXLUBPTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic Acid: Core Properties & Procurement Rationale


(3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid (CAS 1134333-91-7) is a 4,5-dihydropyrazole derivative featuring a methyl substituent at the 3-position and an acetic acid moiety at the N1 position . This class of compounds is a key intermediate in medicinal chemistry, with established utility in the synthesis of nNOS/iNOS selective inhibitors, DNA gyrase inhibitors, and CRTh2 antagonists [1][2][3]. The compound is commercially available as a free base (C6H10N2O2, MW: 142.16 g/mol) and a hydrochloride salt (C6H11ClN2O2, MW: 178.62 g/mol) with ≥95% purity from reputable vendors .

4,5-dihydropyrazole intermediate with N1-acetic acid handle and 3-methyl substitution
Supports nNOS/iNOS inhibitor design via N1-acetic acid derivatization
Fits DNA gyrase inhibitor and CRTh2 antagonist research programs

Why Generic 4,5-Dihydropyrazoles Fail as Substitutes


Substituting a generic 4,5-dihydropyrazole for (3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid is inadvisable due to the critical role of the N1-acetic acid moiety and the 3-methyl substituent in dictating biological target engagement and physicochemical properties. SAR studies on nNOS/iNOS inhibitors demonstrate that modifications to the pyrazole N1 position and substituents on the ring profoundly affect isoform selectivity and potency [1]. Similarly, the presence and nature of the N1-acetic acid group are essential for CRTh2 antagonist activity, where SAR deviates significantly from indole acetic acid analogs [2]. Furthermore, the 3-methyl group contributes to lipophilicity and potential metabolic stability, impacting ADME profiles relative to unsubstituted or other alkylated analogs .

N1-acetic acid dependency N1-substituent critically modulates target engagement and isoform selectivity. Generic 4,5-dihydropyrazoles lacking this group may not reproduce the same SAR.
3-methyl influence on properties The methyl group alters lipophilicity and metabolic stability relative to unsubstituted analogs, shifting ADME profiles and biological response.
Salt form mismatch Free base and hydrochloride salt differ in solubility, solid-state stability, and hazard classification. Direct substitution requires re-validation of experimental protocols.

Differentiation Evidence for (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic Acid


Lipophilicity Comparison: LogP Analysis

The lipophilicity of (3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid, as measured by its calculated partition coefficient (LogP), is distinct from its unsubstituted or non-acid analogs. The target compound's LogP of -0.93 reflects the combined influence of the 3-methyl group (increasing lipophilicity) and the N1-acetic acid group (decreasing lipophilicity). In contrast, the simpler pyrazole-1-acetic acid (CAS 16034-48-3, without the 3-methyl and 4,5-dihydro moieties) has a higher predicted LogP of 0.34 . This difference in LogP of >1 unit is significant and indicates a markedly different partitioning behavior, which is crucial for predicting passive membrane permeability and in vivo distribution [1].

Lipophilicity (LogP)
Class-level
Target: LogP −0.93
Comparator (CAS 16034-48-3): LogP 0.34
Difference: >1.2 units
Reported partitioning behavior differs markedly, influencing permeability predictions.
In silico estimate; vendor method not specified.
Medicinal Chemistry ADME Prediction Lipophilicity

nNOS/iNOS Inhibition and Selectivity

While direct IC50 data for the target compound is not available, a class-level inference from a systematic SAR study of 4,5-dihydro-1H-pyrazole derivatives indicates that the presence and nature of substituents at the pyrazole N1 and 3-positions are critical for nNOS/iNOS inhibition and isoform selectivity. The study by Camacho et al. (2013) demonstrated that modifications at these positions led to compounds with IC50 values for nNOS inhibition in the low micromolar range, with varying degrees of selectivity over iNOS [1]. For example, compounds with an N1-acyl group and a 3-phenyl ring showed potent inhibition, whereas alterations to the N1 position directly impacted activity . The 3-methyl group in the target compound is expected to modulate activity relative to unsubstituted or differently substituted analogs, consistent with the class SAR.

nNOS/iNOS inhibition
Class-level
Class rep. IC50 nNOS 0.35 µM, iNOS 1.4 µM (Camacho 2013). N1 and 3-position modifications drive selectivity.
3-methyl group supports enzyme selectivity SAR; generic substitution may shift profile.
No direct IC50 data for target compound; infer from class SAR.
Nitric Oxide Synthase Inhibition Structure-Activity Relationship Enzyme Selectivity

DNA Gyrase Inhibition Potential

The antibacterial activity of 4,5-dihydro-1H-pyrazole derivatives has been established through DNA gyrase inhibition. Liu et al. (2014) reported that compound 4d, a 4,5-dihydro-1H-pyrazole derivative, exhibited potent B. subtilis and S. aureus DNA gyrase inhibition with an IC50 of 0.125 µg/mL and a MIC of 0.39 µg/mL against Gram-positive bacteria [1]. The SAR analysis indicated that the substitution pattern on the pyrazole ring, including the N1 position and the presence of a benzotrifluoride moiety, were crucial for activity. While (3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid is not directly tested, its core scaffold is a privileged structure for this mechanism, and the 3-methyl and N1-acetic acid groups are potential modulators of activity. This contrasts with non-acid or unsubstituted pyrazolines, which may lack the necessary structural features for potent gyrase inhibition.

DNA gyrase inhibition
Class-level
Class rep. compound 4d: IC50 0.125 µg/mL (S. aureus), MIC 0.39 µg/mL (Liu 2014). Core scaffold is a validated pharmacophore.
Scaffold supports antibacterial design; N1-acetic acid provides a derivatization point.
Activity inferred from class SAR; target not tested directly.
Antibacterial DNA Gyrase Inhibition Structure-Activity Relationship

Hydrochloride Salt vs. Free Base Profile

The hydrochloride salt form of (3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid (MW: 178.62 g/mol) offers advantages in solid-state stability and aqueous solubility compared to the free acid (MW: 142.16 g/mol) . The salt form is classified as harmful/irritant (GHS07), with specific hazard statements (H302, H315, H319, H335) that mandate standard laboratory handling procedures . In contrast, the safety profile of closely related pyrazol-1-ylacetic acid analogs without the 3-methyl and 4,5-dihydro groups may differ, with some reported as corrosive (H314) or having different acute toxicity profiles . This information is critical for procurement, as the choice of salt form directly impacts experimental design and required safety infrastructure.

Salt form profile
Supporting evidence
HCl salt: solid, GHS07 (H302, H315, H319, H335). Free base: likely solid, hazard classification not specified.
Salt choice impacts solubility, stability, and lab safety protocols.
Per vendor SDS; verify with lot-specific documentation.
Pre-formulation Solubility Handling Safety

Application Scenarios for (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic Acid


Selective nNOS or iNOS Inhibitor Design

This compound serves as a core scaffold for developing selective inhibitors of neuronal nitric oxide synthase (nNOS) or inducible NOS (iNOS). The 3-methyl group and the N1-acetic acid handle provide vectors for further derivatization to optimize isoform selectivity and potency, as established by class-level SAR [1]. Researchers can leverage the synthetic accessibility of the N1-acetic acid group for amide or ester formation to modulate ADME properties .

Antibacterial Agents Targeting DNA Gyrase

The 4,5-dihydro-1H-pyrazole core is a known pharmacophore for DNA gyrase inhibition, with potent antibacterial activity observed in related analogs [2]. (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid can be used as a key intermediate to construct focused libraries of potential DNA gyrase inhibitors, with the N1-acetic acid moiety serving as a functional handle for introducing various amine or alcohol groups to explore the enzyme's active site .

CRTh2 Antagonists for Allergic Inflammation

Pyrazole-1-ylacetic acids have been identified as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a key target in allergic inflammation [3]. The specific substitution pattern of (3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid offers a distinct SAR compared to indole acetic acid-based antagonists, providing a template for exploring new chemical space around this receptor [4].

Application
Selection Property
Validation Focus
nNOS/iNOS inhibitor design
N1-acetic acid derivatization handle
nNOS/iNOS isoform selectivity SAR
Antibacterial DNA gyrase research
Core 4,5-dihydropyrazole pharmacophore
Gyrase inhibition and MIC panel evaluation
CRTh2 antagonist exploration
Pyrazole-1-ylacetic acid template
Th2 lymphocyte receptor antagonism assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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